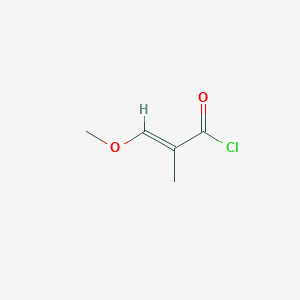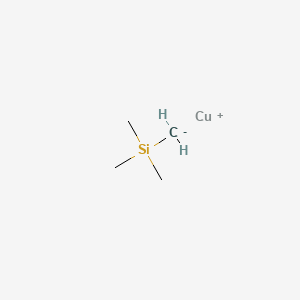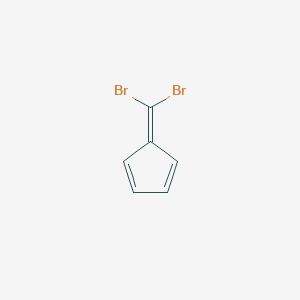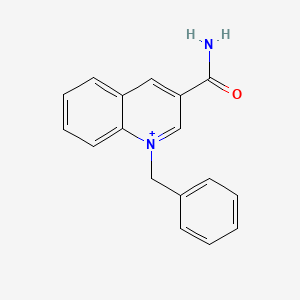
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H11ClO3 It is a derivative of cyclopentanone, featuring a chloro substituent and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the chlorination of ethyl 2-oxocyclopentanecarboxylate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:
Starting Material: Ethyl 2-oxocyclopentanecarboxylate
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux in an inert solvent such as dichloromethane (CH2Cl2)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), or thiols (R-SH) in the presence of a base like triethylamine (Et3N).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopentanone derivatives.
Reduction: Formation of ethyl 1-chloro-2-hydroxycyclopentane-1-carboxylate.
Hydrolysis: Formation of 1-chloro-2-oxocyclopentane-1-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting various diseases.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ethyl 1-chloro-2-oxocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The chloro and ester groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chlorocyclopentanecarboxylate: Similar structure but lacks the oxo group, affecting its reactivity and applications.
Cyclopentanone derivatives: Various derivatives with different substituents, each with unique reactivity and applications.
Uniqueness
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate is unique due to the presence of both chloro and oxo groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
42593-12-4 |
|---|---|
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
ethyl 1-chloro-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-2-12-7(11)8(9)5-3-4-6(8)10/h2-5H2,1H3 |
Clé InChI |
BYADAYIJBYOUOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)

![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)








![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
